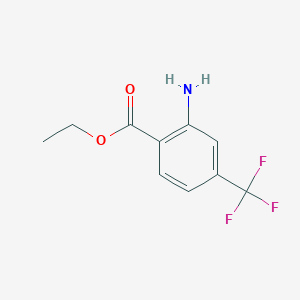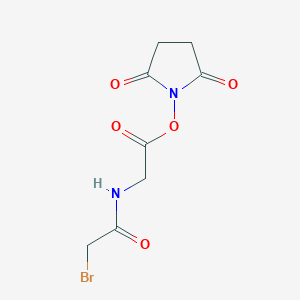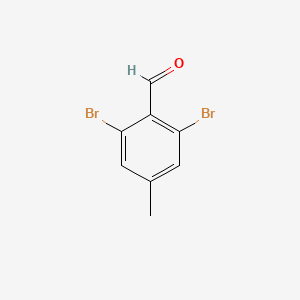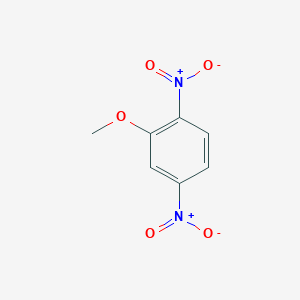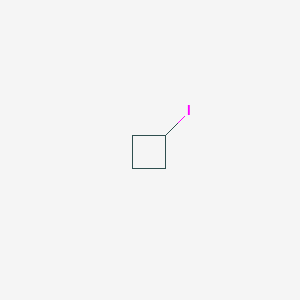
碘代环丁烷
描述
Iodocyclobutane is an organic compound with the molecular formula C₄H₇I. It consists of a four-membered cyclobutane ring with an iodine atom attached to one of the carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
科学研究应用
Iodocyclobutane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals due to its unique reactivity.
Material Science: It is used in the study of new materials with specific properties, such as polymers and resins.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: Iodocyclobutane can be synthesized through various methods, including:
Halogenation of Cyclobutane: One common method involves the halogenation of cyclobutane using iodine in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure selective iodination.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 1,4-diiodobutane, under specific conditions to form the cyclobutane ring with an iodine substituent.
Industrial Production Methods: While iodocyclobutane is not widely produced on an industrial scale, its synthesis in laboratory settings often involves the use of standard organic synthesis techniques, including halogenation and cyclization reactions.
化学反应分析
Types of Reactions: Iodocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in iodocyclobutane can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of cyclobutanol.
Elimination Reactions: Under certain conditions, iodocyclobutane can undergo elimination reactions to form cyclobutene.
Oxidation and Reduction Reactions: Iodocyclobutane can be oxidized to form cyclobutanone or reduced to form cyclobutane.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines.
Elimination Reactions: Often require strong bases such as potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed:
Cyclobutanol: Formed through substitution reactions.
Cyclobutene: Formed through elimination reactions.
Cyclobutanone: Formed through oxidation reactions.
Cyclobutane: Formed through reduction reactions.
作用机制
The mechanism of action of iodocyclobutane in various reactions involves the reactivity of the iodine atom and the strained cyclobutane ring. The iodine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds. The strained ring structure of cyclobutane makes it susceptible to ring-opening reactions, which can lead to the formation of different products depending on the reaction conditions.
相似化合物的比较
Cyclobutane: The parent compound without the iodine substituent.
Bromocyclobutane: Similar structure with a bromine atom instead of iodine.
Chlorocyclobutane: Similar structure with a chlorine atom instead of iodine.
Comparison:
Reactivity: Iodocyclobutane is generally more reactive than its bromine and chlorine counterparts due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.
Applications: While all these compounds are used in organic synthesis, iodocyclobutane’s unique reactivity makes it particularly valuable in specific reactions where a more reactive halogen is required.
属性
IUPAC Name |
iodocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c5-4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVOSTCYXXRQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513424 | |
| Record name | Iodocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38557-29-8 | |
| Record name | Iodocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | iodocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


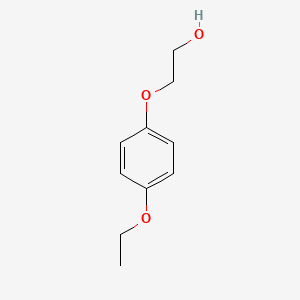
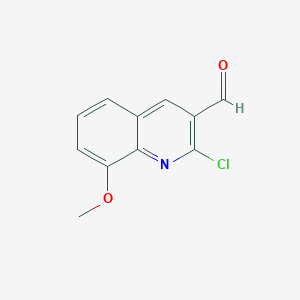
![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)
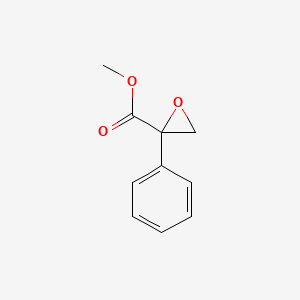

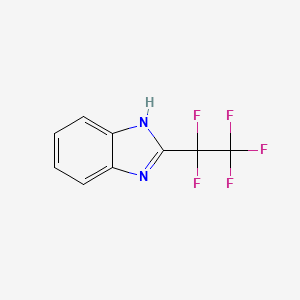

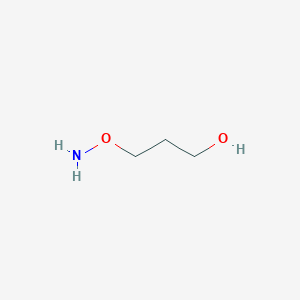
![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)
